molecular formula C3H4ClF B1418002 2-Chloro-3-fluoroprop-1-ene CAS No. 32804-07-2

2-Chloro-3-fluoroprop-1-ene

Cat. No. B1418002
CAS RN: 32804-07-2
M. Wt: 94.51 g/mol
InChI Key: ZYVSNYBYAYMMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-Chloro-3-fluoroprop-1-ene is C3H4ClF . Its molecular weight is approximately 94.51 g/mol.


Physical And Chemical Properties Analysis

2-Chloro-3-fluoroprop-1-ene is a colorless gas with a pungent odor. It has a density of 1.100 .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Research on fluoroalkylation reactions, including those involving compounds similar to "2-Chloro-3-fluoroprop-1-ene," highlights the development of environmentally friendly methods for incorporating fluorinated groups into target molecules. Fluorine-containing functionalities are crucial for pharmaceuticals, agrochemicals, and materials science due to their unique effects on a molecule's properties. Aqueous fluoroalkylation methods have been explored for their mildness and environmental benefits, indicating a shift towards greener chemistry in the fluoroalkylation of organic compounds (Song et al., 2018).

Fluorinated Liquid Crystals

The synthesis and application of fluorinated liquid crystals, which could include derivatives of "2-Chloro-3-fluoroprop-1-ene," show the fluoro substituent's significant influence on liquid crystalline materials. These materials exhibit unique properties such as high thermal stability and low friction coefficients, making them valuable in various applications including electronic displays and medical devices. Fluorination, including the addition of fluorine atoms or fluoroalkyl groups, plays a critical role in tailoring these properties for specific applications (Hird, 2007).

Environmental Impact of Fluorinated Compounds

The environmental concentrations and impacts of fluorinated compounds, including potential derivatives of "2-Chloro-3-fluoroprop-1-ene," have been reviewed, focusing on their presence in water, soil, and air. The persistence and bioaccumulation of per- and polyfluoroalkyl substances (PFASs) necessitate the development of new, less harmful compounds. Studies on novel fluorinated alternatives highlight the need for further toxicological assessments to ensure their safety and effectiveness as replacements for legacy PFASs (Gottschalk et al., 2013).

Safety And Hazards

2-Chloro-3-fluoroprop-1-ene is a flammable liquid . It is advised to avoid all personal contact, including inhalation . It should be used in a well-ventilated area and any concentration in hollows and sumps should be prevented .

properties

IUPAC Name

2-chloro-3-fluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF/c1-3(4)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVSNYBYAYMMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660108
Record name 2-Chloro-3-fluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoroprop-1-ene

CAS RN

32804-07-2
Record name 2-Chloro-3-fluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-fluoroprop-1-ene
Reactant of Route 2
2-Chloro-3-fluoroprop-1-ene
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-fluoroprop-1-ene
Reactant of Route 4
2-Chloro-3-fluoroprop-1-ene
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-fluoroprop-1-ene
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-fluoroprop-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.